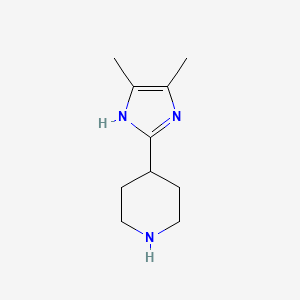![molecular formula C9H11N5O B2507781 1-methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine CAS No. 1856046-43-9](/img/structure/B2507781.png)
1-methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in diverse chemical reactions, making it a valuable subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the formation of the imidazole ring followed by the construction of the pyrazole ring. The process often involves:
-
Formation of the Imidazole Ring:
- Starting with a suitable nitrile and an amine, the imidazole ring can be synthesized through cyclization reactions .
- Reaction conditions may include the use of catalysts such as nickel or copper, and solvents like ethanol or dimethylformamide (DMF).
-
Formation of the Pyrazole Ring:
- The pyrazole ring can be constructed via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds .
- Typical conditions involve acidic or basic catalysts and solvents such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, typically reducing carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyrazole rings, often using halogenated reagents under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF with halogenated reagents.
Major Products:
- Oxidation products include oxides and hydroxyl derivatives.
- Reduction products are typically alcohols.
- Substitution products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The imidazole and pyrazole rings can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Compared to other imidazole and pyrazole derivatives, 1-methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine is unique due to its dual-ring structure, which provides enhanced binding affinity and specificity. Similar compounds include:
1-Methylimidazole: Lacks the pyrazole ring, limiting its reactivity.
3-Aminopyrazole: Lacks the imidazole ring, affecting its binding properties.
This compound’s unique combination of imidazole and pyrazole rings makes it a versatile and valuable molecule in various fields of research.
Eigenschaften
IUPAC Name |
(5-amino-2-methylpyrazol-3-yl)-(2-methylimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-6-11-3-4-14(6)9(15)7-5-8(10)12-13(7)2/h3-5H,1-2H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWXWRDGRHEVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(=O)C2=CC(=NN2C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2507698.png)
![3-({1-[3-(Trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2507701.png)
![(2Z)-6-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2507703.png)

![Ethyl 4-[allyl(methylsulfonyl)amino]benzoate](/img/structure/B2507707.png)
![N-(2-ethyl-6-methylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2507708.png)
![2,6-dichloro-N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2507709.png)

![3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B2507713.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2507715.png)


![4-[(4-Bromo-3-fluorophenoxy)methyl]-1,3-thiazole](/img/structure/B2507719.png)
![N-(1-cyano-4-methylcyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylpropanamide](/img/structure/B2507720.png)
